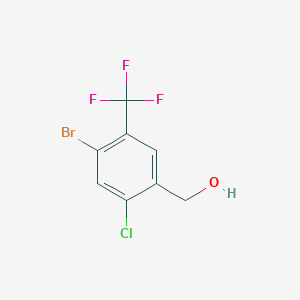

![molecular formula C12H10BClO2 B3247291 [3-(4-chlorophenyl)phenyl]boronic acid CAS No. 180994-92-7](/img/structure/B3247291.png)

[3-(4-chlorophenyl)phenyl]boronic acid

Overview

Description

3-(4-Chlorophenyl)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Chemical Reactions Analysis

Boronic acids, including 3-(4-Chlorophenyl)phenylboronic acid, are used in various chemical reactions. They are involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Scientific Research Applications

Supramolecular Chemistry

Phenylboronic acids, including derivatives like "3-(4-Chlorophenyl)phenylboronic acid," have been utilized in the design and synthesis of supramolecular assemblies. These compounds are known to form O–H⋯N hydrogen bonds and C–H⋯O interactions, leading to the formation of complex structures with potential applications in molecular recognition and self-assembly processes (Pedireddi & Seethalekshmi, 2004).

Nanotechnology and Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have shown promise in advanced bio-applications. These materials can form reversible complexes with polyols, such as sugars, making them useful for diagnostic and therapeutic applications, including drug delivery systems and biosensors (Lan & Guo, 2019). Additionally, phenylboronic acid-decorated nanoparticles have been prepared for tumor-targeted drug delivery, demonstrating enhanced tumor accumulation and antitumor effects (Wang et al., 2016).

Optical Modulation and Sensing

The optical properties of phenyl boronic acid-grafted materials have been explored for saccharide recognition. Studies on single-walled carbon nanotubes wrapped with polyethylene glycol and grafted with phenyl boronic acids have demonstrated their potential in near-infrared fluorescence modulation in response to saccharide binding, offering a novel approach for biosensing applications (Mu et al., 2012).

Organic Synthesis and Catalysis

Phenylboronic acids are used as synthetic intermediates and catalysts in organic synthesis, such as the Suzuki-Miyaura reaction, which is crucial for synthesizing various chemical compounds, including inhibitors of serine proteases (Tanış et al., 2020). Phenylboronic acid has also been employed as an efficient and convenient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, showcasing its versatility and effectiveness in facilitating chemical reactions (Nemouchi et al., 2012).

Adsorption and Separation

Hypercrosslinked polymers prepared with phenylboronic acid-based compounds have demonstrated effective adsorption capabilities, useful for environmental and analytical chemistry applications, such as the adsorption of chlorophenols (Liu et al., 2020).

Safety and Hazards

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in the synthesis of antidepressant molecules through metal-catalyzed procedures . They are also used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

The mode of action of 3-(4-Chlorophenyl)phenylboronic acid involves its interaction with the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . The reaction begins with the oxidative addition of the palladium catalyst to the halide or pseudo-halide, forming a new Pd-C bond . This is followed by transmetalation, where the organoboron compound (3-(4-Chlorophenyl)phenylboronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by 3-(4-Chlorophenyl)phenylboronic acid . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the bioavailability of 3-(4-Chlorophenyl)phenylboronic acid may be influenced by its stability and solubility in biological environments.

Result of Action

The result of the action of 3-(4-Chlorophenyl)phenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of 3-(4-Chlorophenyl)phenylboronic acid is influenced by environmental factors such as pH and the presence of water . As mentioned, these compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the efficacy and stability of 3-(4-Chlorophenyl)phenylboronic acid in biological or aqueous environments may be limited. Care must be taken when considering these boronic esters for pharmacological purposes .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)phenylboronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound, such as 3-(4-Chlorophenyl)phenylboronic acid, with a halide or pseudohalide under the influence of a palladium catalyst .

Molecular Mechanism

The molecular mechanism of action of 3-(4-Chlorophenyl)phenylboronic acid primarily involves its participation in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid moiety of the compound interacts with a palladium catalyst and a halide or pseudohalide to form a new carbon-carbon bond .

Temporal Effects in Laboratory Settings

It is known that phenylboronic pinacol esters, a class of compounds related to 3-(4-Chlorophenyl)phenylboronic acid, can undergo hydrolysis, a process that is influenced by the pH and the substituents on the aromatic ring .

Properties

IUPAC Name |

[3-(4-chlorophenyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BClO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMFOORMFRWPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC=C(C=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.